benzimidazo[1,2-b]isoquinolin-11(5H)-one
CAS No.:
Cat. No.: VC15455558
Molecular Formula: C15H10N2O
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
![benzimidazo[1,2-b]isoquinolin-11(5H)-one -](/images/structure/VC15455558.png)
Specification
Molecular Formula | C15H10N2O |
---|---|
Molecular Weight | 234.25 g/mol |
IUPAC Name | 5H-benzimidazolo[1,2-b]isoquinolin-11-one |
Standard InChI | InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H |
Standard InChI Key | QHFYYHVXZTVQPY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O |
Introduction
Chemical Structure and Nomenclature
Core Architecture and IUPAC Designation
Benzimidazo[1,2-b]isoquinolin-11(6H)-one features a tetracyclic framework formed by the fusion of a benzimidazole moiety (two fused benzene and imidazole rings) with an isoquinolinone system (Figure 1). The IUPAC name, 6H-benzimidazolo[1,2-b]isoquinolin-11-one, reflects the numbering scheme and ketone position. The "6H" designation arises from the non-aromatic six-membered ring containing one hydrogen atom, which adopts a partially saturated configuration.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | |
Molecular Weight | 234.25 g/mol |
CAS Number | 6690-92-2 |
SMILES | C1C2=CC=CC=C2C(=O)N3C1=NC4=CC=CC=C43 |
InChIKey | CLRRADVYJALFRS-UHFFFAOYSA-N |
Topological Polar Surface | 41.5 Ų |
Structural Comparison with Related Compounds
The compound’s bioactivity stems from its distinct fusion pattern, which differentiates it from analogs like benzimidazo[2,1-a]isoquinolin-6(5H)-one. The latter’s alternative ring fusion alters electronic distribution and steric accessibility, impacting receptor binding . Isoquinoline and benzimidazole, its parent heterocycles, lack the synergistic effects conferred by their fusion, resulting in simpler reactivity profiles.
Synthesis and Manufacturing
Metal-Catalyzed Cyclization Strategies
Recent advances emphasize palladium- and copper-mediated protocols. A 2022 PMC study detailed a palladium-catalyzed C–H vinylation method using bromoacetylene derivatives, yielding the target compound in 31–81% efficiency (Figure 2) . The reaction proceeds via hydroamination followed by intramolecular cyclization, with ortho regioselectivity dictated by bromovinyl intermediate geometry.
Radical Cascade Cyclization
A 2023 ACS Omega report introduced a metal-free approach using α,α-difluorophenylacetic acid and 2-arylbenzimidazoles under oxidative conditions . This radical-mediated process constructs the isoquinolinone ring through sequential C–C bond formation, achieving yields up to 70% (Table 2).
Table 2: Comparative Synthesis Methodologies
Method | Catalyst | Yield (%) | Key Advantage |
---|---|---|---|
Pd-Catalyzed C–H Vinylation | Pd(OAc)₂ | 31–81 | High regioselectivity |
Radical Cascade | K₂S₂O₈ | 46–70 | Metal-free, broad substrate scope |
Acid-Mediated Cyclization | Triflic Acid | 50 | Mild conditions |
Challenges in Scalability
Despite progress, scalability remains hindered by:
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Purification Complexity: Separation from metal catalysts (e.g., Pd residues) requires costly chromatography .
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Functional Group Sensitivity: Electron-withdrawing substituents on the benzimidazole ring reduce cyclization efficiency .
Biological Activity and Mechanistic Insights
Anticancer Properties
Benzimidazo[1,2-b]isoquinolin-11(6H)-one derivatives exhibit nanomolar IC₅₀ values against breast (MCF-7) and lung (A549) cancer lines. Mechanistic studies attribute this to dual inhibition of topoisomerase I and PKA, inducing G2/M phase arrest and caspase-3-mediated apoptosis .
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications at positions 3 and 8 (Figure 1) enhance bioavailability:
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3-Nitro Derivatives: Improve topoisomerase I binding affinity by 12-fold .
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8-Fluoro Substitution: Increases metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for parent compound) .
Drug Delivery Considerations
The compound’s low solubility (0.12 mg/mL in PBS) necessitates formulation as PEGylated nanoparticles or β-cyclodextrin complexes to achieve therapeutic plasma concentrations.
Comparative Analysis with Related Heterocycles
Table 3: Bioactivity Comparison of Benzimidazo-Isoquinoline Derivatives
Compound | Topoisomerase I IC₅₀ (nM) | LogP |
---|---|---|
Benzimidazo[1,2-b]isoquinolin-11-one | 84 | 2.1 |
Benzimidazo[2,1-a]isoquinolin-6-one | 210 | 3.4 |
Camptothecin (Control) | 22 | 1.8 |
The [1,2-b] fusion pattern confers superior enzymatic inhibition versus [2,1-a] isomers, likely due to enhanced planar rigidity and π-π stacking with DNA bases .
Future Perspectives
Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) incorporating benzimidazo[1,2-b]isoquinolin-11-one warheads could enable selective degradation of oncogenic targets like BRD4.
Green Chemistry Approaches
Developing photocatalytic cyclization methods using visible light may reduce reliance on toxic oxidants like K₂S₂O₈ .
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